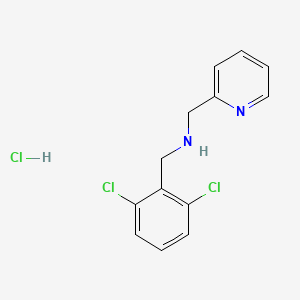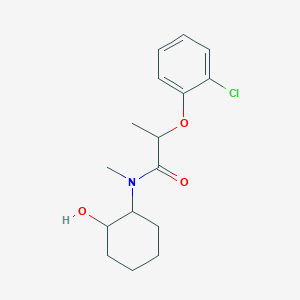
(2,6-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride, also known as Cetylpyridinium chloride (CPC), is a quaternary ammonium compound that is widely used in various fields, including medicine, dentistry, and industry. CPC is a white crystalline powder that is soluble in water and has a bitter taste. It is commonly used as an antiseptic agent due to its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.
Applications De Recherche Scientifique
CPC has been extensively studied for its antimicrobial activity and has been shown to be effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, fungi, and viruses. It has been used in various medical and dental products, such as mouthwashes, toothpaste, and throat sprays, to prevent and treat infections. CPC has also been used in industrial applications, such as in the preservation of food and textiles.
Mécanisme D'action
The mechanism of action of CPC involves the disruption of the cell membrane of microorganisms, leading to their death. CPC interacts with the phospholipid bilayer of the cell membrane, causing membrane damage and leakage of intracellular contents. This disrupts the normal functioning of the cell, leading to cell death.
Biochemical and Physiological Effects:
CPC has been shown to have minimal toxicity and is generally considered safe for use in humans. However, high concentrations of CPC can cause irritation and damage to the mucous membranes and skin. In addition to its antimicrobial activity, CPC has been shown to have anti-inflammatory and antioxidant effects. It has also been reported to have an inhibitory effect on the formation of dental plaque and the growth of oral bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
CPC has several advantages for use in lab experiments, including its broad-spectrum antimicrobial activity, low toxicity, and stability in various conditions. However, it also has limitations, such as its potential interference with certain assays and its limited solubility in organic solvents.
Orientations Futures
There are several future directions for the research and development of CPC. One area of interest is the optimization of the synthesis method to improve the yield and purity of CPC. Another area of research is the development of new formulations and delivery systems for CPC, such as nanoparticles and liposomes, to enhance its antimicrobial activity and reduce its toxicity. Additionally, the potential use of CPC in combination with other antimicrobial agents to improve their efficacy is an area of interest.
Méthodes De Synthèse
CPC can be synthesized through the reaction of 2,6-dichlorobenzyl chloride with 2-pyridinemethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The yield of CPC can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Propriétés
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2.ClH/c14-12-5-3-6-13(15)11(12)9-16-8-10-4-1-2-7-17-10;/h1-7,16H,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGOZTROADRABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=C(C=CC=C2Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5347002.png)
![N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide](/img/structure/B5347011.png)
![3-{2-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5347017.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5347018.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5347027.png)
![methyl 4-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5347034.png)
![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5347039.png)

![3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5347043.png)
![5-[5-nitro-2-(1-piperidinyl)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347047.png)
![ethyl 7-amino-4-oxo-6-(phenylsulfonyl)-3-(3-pyridinyl)-8-(3-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5347049.png)

![2-{[(2-ethoxy-1-naphthyl)methyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B5347061.png)
![(4-methoxybenzyl)[4-(methylthio)phenyl]amine](/img/structure/B5347070.png)